molecular formula C10H14N2 B11727615 4-(1-Aminocyclobutyl)aniline

4-(1-Aminocyclobutyl)aniline

Cat. No.: B11727615
M. Wt: 162.23 g/mol
InChI Key: UFMAIZCBMHYMOQ-UHFFFAOYSA-N
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Description

4-(1-Aminocyclobutyl)aniline is an organic compound with the molecular formula C10H14N2. It consists of an aniline group attached to a cyclobutyl ring, which is further substituted with an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aminocyclobutyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated aniline derivative with a cyclobutylamine. This reaction typically requires a base such as sodium hydroxide or potassium carbonate and is conducted under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve the use of catalytic hydrogenation of nitroaniline derivatives. This process is carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions: 4-(1-Aminocyclobutyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(1-Aminocyclobutyl)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 4-(1-Aminocyclobutyl)aniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

  • 4-(1-Aminocyclopropyl)aniline
  • 4-(1-Aminocyclopentyl)aniline
  • 4-(1-Aminocyclohexyl)aniline

Comparison: 4-(1-Aminocyclobutyl)aniline is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, stability, and interaction with biological targets .

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

4-(1-aminocyclobutyl)aniline

InChI

InChI=1S/C10H14N2/c11-9-4-2-8(3-5-9)10(12)6-1-7-10/h2-5H,1,6-7,11-12H2

InChI Key

UFMAIZCBMHYMOQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)N)N

Origin of Product

United States

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